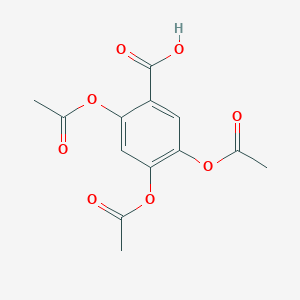
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide is a chemical compound with a unique structure that includes a pyridine ring, a sulfonamide group, and a dihydroxypropoxy side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with diethylamine and 2,3-dihydroxypropyl ether. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography may be employed to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide can undergo various chemical reactions, including:
Oxidation: The dihydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or alkylating agents can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydroxypropoxy group may yield ketones, while reduction of the sulfonamide group may produce primary or secondary amines.
Aplicaciones Científicas De Investigación
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The dihydroxypropoxy side chain may enhance the compound’s binding affinity and specificity for its targets. Pathways involved in its action include inhibition of enzyme activity and modulation of signal transduction pathways.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Bis[4-(2,3-dihydroxypropoxy)phenyl]propane: Similar in having dihydroxypropoxy groups but differs in the core structure.
N1-(3-(2,3-Dihydroxypropoxy)-2-hydroxypropyl) Iohexol: Shares the dihydroxypropoxy group but has a different functional group arrangement.
Uniqueness
2-(2,3-Dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide is unique due to its combination of a pyridine ring, sulfonamide group, and dihydroxypropoxy side chain. This unique structure imparts specific chemical and biological properties that are not found in similar compounds, making it valuable for targeted applications in research and industry.
Propiedades
| 95113-62-5 | |
Fórmula molecular |
C12H20N2O5S |
Peso molecular |
304.36 g/mol |
Nombre IUPAC |
2-(2,3-dihydroxypropoxy)-N,N-diethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C12H20N2O5S/c1-3-14(4-2)20(17,18)11-6-5-7-13-12(11)19-9-10(16)8-15/h5-7,10,15-16H,3-4,8-9H2,1-2H3 |
Clave InChI |
TXZXPFKTLUSTPV-UHFFFAOYSA-N |
SMILES canónico |
CCN(CC)S(=O)(=O)C1=C(N=CC=C1)OCC(CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methyl-3-(3-methylphenyl)pyridazino[4,5-e][1,2,4]triazin-5(6H)-one](/img/structure/B14364558.png)
![S-[2-(Diethylamino)ethyl] dichloroethanethioate](/img/structure/B14364566.png)
![2-Methyl[1,2]thiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B14364606.png)
![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)

